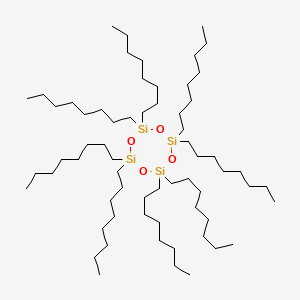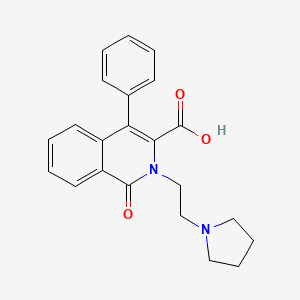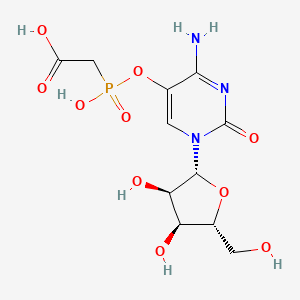
2-(((4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-5-yl)oxy)(hydroxy)phosphoryl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-5-yl)oxy)(hydroxy)phosphoryl)acetic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a pyrimidine ring, and a phosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-5-yl)oxy)(hydroxy)phosphoryl)acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of the pyrimidine ring. The final step involves the addition of the phosphoryl group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced techniques such as chromatography and crystallization to purify the final product. The reaction conditions are carefully monitored to maintain the integrity of the compound and to minimize any side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-5-yl)oxy)(hydroxy)phosphoryl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound is susceptible to nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-(((4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-5-yl)oxy)(hydroxy)phosphoryl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with biological molecules.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of various pharmaceuticals and as a reagent in chemical synthesis.
Mécanisme D'action
The mechanism of action of 2-(((4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-5-yl)oxy)(hydroxy)phosphoryl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The phosphoryl group plays a crucial role in these interactions, facilitating the binding and activation of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one
- 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one
Uniqueness
The uniqueness of 2-(((4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-5-yl)oxy)(hydroxy)phosphoryl)acetic acid lies in its specific structure, which includes a phosphoryl group. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Propriétés
Formule moléculaire |
C11H16N3O10P |
|---|---|
Poids moléculaire |
381.23 g/mol |
Nom IUPAC |
2-[[4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]oxy-hydroxyphosphoryl]acetic acid |
InChI |
InChI=1S/C11H16N3O10P/c12-9-4(24-25(21,22)3-6(16)17)1-14(11(20)13-9)10-8(19)7(18)5(2-15)23-10/h1,5,7-8,10,15,18-19H,2-3H2,(H,16,17)(H,21,22)(H2,12,13,20)/t5-,7-,8-,10-/m1/s1 |
Clé InChI |
BWLANONKWJVDOV-VPCXQMTMSA-N |
SMILES isomérique |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)OP(=O)(CC(=O)O)O |
SMILES canonique |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)OP(=O)(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B15212770.png)
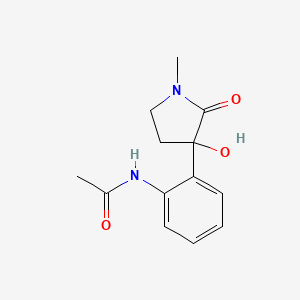
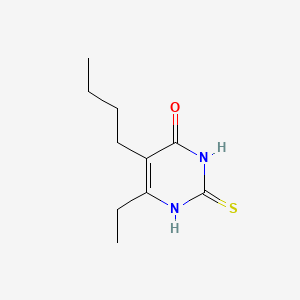
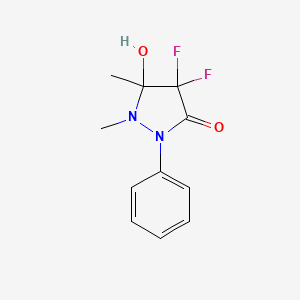
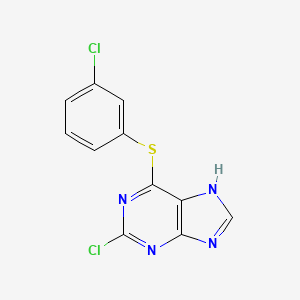
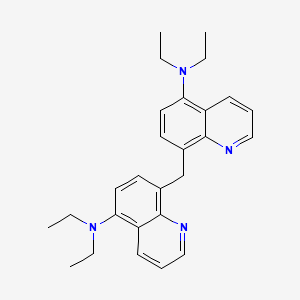
![4-Chloro-5-{[(2-methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B15212804.png)

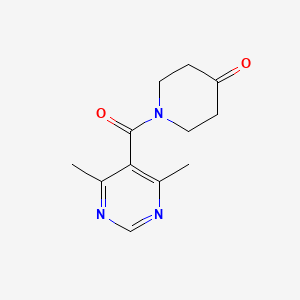

![5-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B15212838.png)
